molecular formula C16H15FN2O2 B15064076 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

Cat. No.: B15064076
M. Wt: 286.30 g/mol
InChI Key: MLXGUXHOSCJZNF-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a dioxoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Fluorophenyl)-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
  • 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
  • 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 9-(3-fluorophenyl)-6,9-dihydro-5-(2-hydroxyethyl)-

Uniqueness

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is unique due to its specific fluorophenyl substitution and the tetrahydroquinoline core, which confer distinct chemical and biological properties compared to its analogs .

Biological Activity

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₆H₁₅FN₂O₂
  • CAS Number : 185742-37-4
  • Molecular Weight : 284.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole structure and subsequent amination. The detailed synthetic pathway is crucial for ensuring the purity and yield of the compound for biological evaluation.

Anticancer Activity

Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines:

CompoundCell LineInhibition Rate (%)Reference
18fA54929.25
18gHepG242.75

These compounds act primarily through the inhibition of Topoisomerase I (Top I), which is crucial for DNA replication and repair. The in vitro studies demonstrated that these compounds could inhibit tumor growth effectively.

The mechanisms underlying the biological activity of this compound involve:

  • Topoisomerase Inhibition : Compounds have been shown to inhibit Top I at concentrations as low as 100 μM.
  • Cell Cycle Arrest : The compounds induce an increase in the S phase population of treated cells within 24 hours.
  • Apoptosis Induction : Evidence suggests that these compounds promote apoptotic pathways in cancer cells.

Cardioprotective Effects

In addition to anticancer properties, some derivatives have demonstrated cardioprotective effects in preclinical models. For example:

  • Compounds tested in doxorubicin-induced cardiotoxicity models showed significant protection against cell death in H9c2 cardiomyocytes.
CompoundCell Viability (%)Reference
4i81.6 ± 3.7
6k91.2 ± 5.9

These findings indicate a potential dual therapeutic role for this class of compounds in both oncology and cardiology.

Case Studies

A notable study involved the evaluation of various quinoline derivatives against cancer cell lines and cardiomyocytes. The results highlighted the effectiveness of certain modifications on the quinoline scaffold that enhanced both anticancer and cardioprotective activities:

  • Study on Quinoline Derivatives : This study synthesized multiple derivatives and assessed their biological activity against A549 and HepG2 cancer cells alongside H9c2 cardiomyocytes. The results underscored a structure-activity relationship where specific substituents enhanced efficacy.

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

6-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinolin-8-amine

InChI

InChI=1S/C16H15FN2O2/c17-10-3-1-2-9(4-10)13-6-12(18)11-5-15-16(21-8-20-15)7-14(11)19-13/h1-5,7,12-13,19H,6,8,18H2

InChI Key

MLXGUXHOSCJZNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1C4=CC(=CC=C4)F)OCO3)N

Origin of Product

United States

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